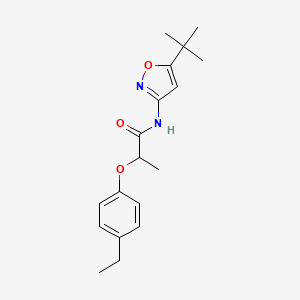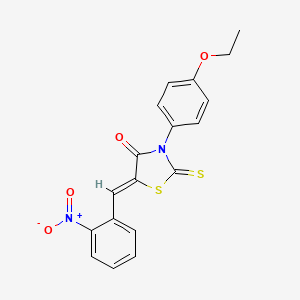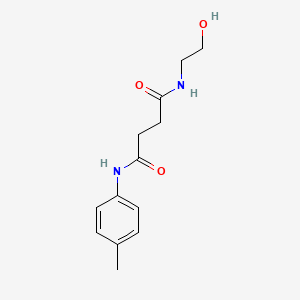
N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide
説明
N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide, also known as TTA-390, is a synthetic compound that belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists. TTA-390 has been widely studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
作用機序
N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide exerts its pharmacological effects by activating PPARs, which are a group of nuclear receptors that regulate gene expression involved in various physiological processes, including lipid and glucose metabolism, inflammation, and cell proliferation. N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide specifically activates PPARγ, which is predominantly expressed in adipose tissue and plays a critical role in regulating insulin sensitivity and glucose metabolism.
Biochemical and physiological effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory effects. In cancer research, N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide has been shown to induce cell cycle arrest and apoptosis in breast cancer cells by regulating the expression of genes involved in cell cycle progression and apoptosis. In diabetic research, N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide has been shown to improve insulin sensitivity and glucose metabolism by increasing the expression of genes involved in glucose uptake and utilization. In inflammation research, N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway.
実験室実験の利点と制限
One of the advantages of using N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide in lab experiments is its specificity for PPARγ activation, which allows for the investigation of the specific effects of PPARγ activation on various physiological processes. However, one of the limitations of using N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide in lab experiments is its potential off-target effects, which may complicate the interpretation of the results.
将来の方向性
There are several future directions for the research on N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide. One direction is to investigate the potential therapeutic applications of N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective PPARγ agonists based on the structure of N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide. Additionally, the development of novel drug delivery systems for N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide may improve its pharmacokinetic and pharmacodynamic properties and enhance its therapeutic efficacy.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In diabetic research, N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide has been shown to improve insulin sensitivity and glucose metabolism by activating PPARγ. In inflammation research, N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-ethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-6-13-7-9-14(10-8-13)22-12(2)17(21)19-16-11-15(23-20-16)18(3,4)5/h7-12H,6H2,1-5H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXZJOQTCKVUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NOC(=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-ethyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4746165.png)

![N-(5-{3-bromo-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4746170.png)
![1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4746178.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4746186.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4746205.png)
![N-(4-chlorophenyl)-N'-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4746210.png)
![ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B4746214.png)

![2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4746230.png)
![5-{[(3-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4746237.png)
![N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B4746242.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B4746258.png)
![1-(2-chlorobenzyl)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4746265.png)